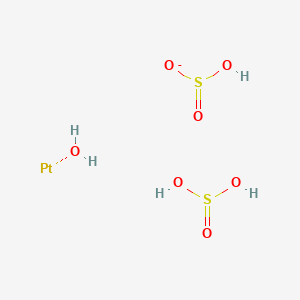

Platinum(4+),disulfite

Description

The exact mass of the compound Platinum sulfite acid solution, (15.3% Pt) is 375.912464 g/mol and the complexity rating of the compound is 53. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

hydrogen sulfite;platinum;sulfurous acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O3S.H2O.Pt/c2*1-4(2)3;;/h2*(H2,1,2,3);1H2;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXJZLYICGGRDF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.OS(=O)O.OS(=O)[O-].[Pt] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5O7PtS2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Platinum Sulfite Acid Solution (CAS 61420-92-6): Technical Guide

[1]

Executive Summary & Chemical Identity

Platinum Sulfite Acid (PSA) is a specialized platinum coordination complex primarily used in electroplating and heterogeneous catalyst synthesis. While often colloquially or commercially associated with high-valent platinum precursors (hence the user's reference to "Platinum(4+)"), the chemical reality of CAS 61420-92-6 is typically a Platinum(II) complex stabilized in an acidic sulfite solution.

The substance is prized for its ability to deposit platinum without the contamination of chloride or nitrate ions, which are detrimental in certain electronic and catalytic applications.

Chemical Nomenclature & Identification

| Property | Detail |

| CAS Number | 61420-92-6 |

| Common Names | Platinum Sulfite Acid; Hydroxydisulfitoplatinic(II) acid; Platinum(II) Sulfite Solution |

| Trade References | Platinum(IV) Disulfite (commercial misnomer); PSA Solution |

| Chemical Formula | |

| Molecular Weight | ~375.25 g/mol (based on anhydrous complex) |

| Oxidation State | Primarily Pt(II) (formed via reduction of Pt(IV) by |

| Appearance | Clear, pale yellow to orange liquid |

| Density | 1.30 – 1.35 g/cm³ |

| Pt Content | Typically 10% – 15% (w/w) |

Critical Note on Oxidation State: While the stoichiometry

balances for a theoretical Platinum(IV) neutral species, the interaction between the strong oxidizing agent Pt(IV) and the reducing agent Sulfite () typically results in an internal redox reaction, yielding a stable Platinum(II) sulfito-complex. Researchers should treat this material as a Pt(II) source unless specific oxidative stabilization is employed.

Synthesis & Manufacturing Logic

The synthesis of Platinum Sulfite Acid is a precision reduction-substitution process. It generally starts with Hexachloroplatinic Acid (

Reaction Mechanism

The synthesis relies on Sulfur Dioxide (

-

Reduction:

reduces Pt(IV) to Pt(II), oxidizing itself to sulfate ( -

Ligand Exchange: Chloride ligands are displaced by sulfite groups, which coordinate strongly to the soft Pt(II) center.

Synthesis Workflow Diagram

The following diagram illustrates the conversion of Chloroplatinic Acid to Platinum Sulfite Acid.

Caption: Synthesis pathway converting Pt(IV) chloride precursor to Pt(II) sulfite acid via SO2 reduction.

Experimental Protocol: Laboratory Scale Preparation

Note: This protocol synthesizes a generic Pt-sulfite solution. Commercial grades undergo proprietary stabilization.

-

Precursor Dissolution: Dissolve 10 g of

in 50 mL deionized water. -

Reduction: Slowly bubble

gas through the solution at ambient temperature. The solution will transition from orange-red (Pt(IV)) to pale yellow (Pt(II)). -

Chloride Removal: To achieve "chloride-free" status (critical for catalysts), the solution is often treated with silver carbonate (

) to precipitate AgCl, or passed through a cation exchange resin if starting from a salt. -

Stabilization: The resulting acid solution is metastable and stored under inert gas (Argon) to prevent oxidation back to sulfate species or disproportionation.

Physicochemical Properties & Stability

Understanding the solution dynamics is vital for application consistency.

Solubility and pH Profile

-

Solubility: Miscible in water in all proportions. Incompatible with strong organic solvents which may precipitate the complex.

-

Acidity: Highly acidic (pH < 1) due to the free protons associated with the anionic complex (

). -

Thermal Stability: Unstable above 80°C. Decomposition yields metallic platinum and sulfur dioxide gas.

Comparison of Pt Precursors

| Precursor | CAS | Anion | Chloride Free? | Primary Use |

| Platinum Sulfite Acid | 61420-92-6 | Sulfite | Yes | Electroplating, Fuel Cells |

| Chloroplatinic Acid | 16941-12-1 | Chloride | No | General Synthesis |

| Platinum Nitrate | 18496-40-7 | Nitrate | Yes | Automotive Catalysts |

| Platinum Amine Nitrates | Various | Nitrate | Yes | Electroplating (P-salt) |

Applications in Research & Industry

Electroplating (Functional & Decorative)

Platinum Sulfite Acid is the preferred electrolyte for depositing hard, bright platinum coatings. Unlike chloride baths, sulfite baths are less corrosive to base metal substrates (like nickel or copper).

-

Advantages: High throwing power, bright deposits, low internal stress.

-

Mechanism: The sulfite ligands bind Pt strongly enough to prevent immersion deposition (displacement plating) but loosely enough to allow efficient electro-reduction at the cathode.

Heterogeneous Catalyst Preparation

Used to deposit Pt nanoparticles onto supports (Carbon, Alumina) for fuel cell catalysts (PEMFC).

-

Benefit: The absence of chloride ions prevents the poisoning of active sites and corrosion of sintering equipment.

-

Decomposition: Upon calcination, the sulfite ligands decompose to gaseous

, leaving behind pure Pt metal without solid residues.

Application Workflow: Catalyst Impregnation

The following diagram details the self-validating workflow for preparing a Pt/C catalyst using PSA.

Caption: Workflow for synthesizing chloride-free Pt catalysts using Platinum Sulfite Acid.

Safety & Handling Protocols

Hazard Classification: Corrosive, Sensitizer.

Risk Assessment

-

Skin/Eye: Causes severe burns (H314). The acidic nature combined with reactive platinum species can cause rapid tissue damage.

-

Respiratory: May cause allergy or asthma symptoms (H334). Platinum salts are potent sensitizers (platinosis).

-

Storage: Store at 2-8°C under inert atmosphere. Avoid contact with strong oxidizers (creates sulfate) or strong bases (precipitates hydroxides).

Emergency Protocol

-

Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention for sensitization check.

-

Skin Contact: Wash with copious water for 15 minutes. Do not use neutralizing agents immediately; water flush is priority.

-

Spill: Absorb with inert material (vermiculite). Do not use combustible materials (sawdust) as dried Pt residues can catalyze ignition.

References

Thermodynamic and Kinetic Stability of Platinum(IV) Sulfite Complexes in Solution: A Mechanistic and Methodological Overview

An In-Depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platinum(IV) complexes represent a promising frontier in chemotherapy, designed as prodrugs that leverage the kinetic inertness of the d⁶ octahedral center for enhanced stability and reduced side effects.[1][2] The stability of these complexes is paramount, as premature ligand substitution or reduction can compromise their therapeutic efficacy. This guide provides a comprehensive technical overview of the factors governing the stability of Pt(IV) complexes when interacting with sulfite ligands in solution. While direct thermodynamic data for Pt(IV)-sulfite complexes is sparse, this document synthesizes established principles of platinum chemistry, the known reactivity of sulfite, and field-proven analytical methodologies to build a robust framework for their study. We will explore the dual nature of sulfite as both a potential ligand and a reducing agent, detail the experimental workflows required to distinguish between these pathways, and provide insights into the critical parameters influencing the overall stability profile. This guide is intended to be a foundational resource for scientists engaged in the design and evaluation of novel platinum-based therapeutics.

Introduction: The Imperative of Stability in Pt(IV) Prodrug Design

The clinical success of platinum(II) anticancer agents like cisplatin and oxaliplatin is well-documented; however, their efficacy is often limited by severe side effects and mechanisms of drug resistance.[2] Platinum(IV) complexes have emerged as a strategic evolution, acting as prodrugs that are predicated on the principle of kinetic inertness.[3] The octahedral, low-spin d⁶ electronic configuration of Pt(IV) renders it significantly more resistant to ligand substitution compared to its square-planar Pt(II) counterpart.[3] This inherent stability is designed to minimize off-target reactions in the bloodstream, allowing the intact complex to reach tumor cells.[1]

Once inside the cell, the hypoxic and reducing environment facilitates the reduction of Pt(IV) to the bioactive Pt(II) species, releasing the axial ligands and allowing the Pt(II) moiety to exert its cytotoxic effect, primarily through DNA binding.[1] The nature of the axial and equatorial ligands is therefore critical, as it governs not only the stability and lipophilicity of the prodrug but also its reduction potential.[4]

This guide focuses on the interaction between Pt(IV) centers and the sulfite ion (SO₃²⁻). Sulfite and its related species are relevant in biological systems, and understanding their interaction with Pt(IV) prodrugs is crucial for predicting metabolic fate and stability. Endogenous sulfur-containing molecules are known to play a significant role in the metabolism and potential deactivation of platinum drugs.[5][6] The core challenge lies in determining whether sulfite acts as a substituting ligand, forming a stable Pt(IV)-sulfite complex, or as a reducing agent, leading to the premature activation of the prodrug.

Fundamental Principles of Pt(IV) Complex Stability

The overall stability of a Pt(IV) complex in solution is a function of both thermodynamic and kinetic factors. It is critically influenced by the coordination sphere and the surrounding environment.

The Role of the Ligands

The six ligands coordinating the platinum center dictate the complex's stability.[7]

-

Equatorial Ligands: These are often the same as the parent Pt(II) drug and are primarily responsible for the ultimate cytotoxic effect after reduction.[4] However, their electronic properties (e.g., σ-donor strength) can influence the stability and reactivity of the entire complex, including the rate of hydrolysis at other positions.[8]

-

Axial Ligands: These are released upon reduction and are key to tuning the prodrug's properties. The electron-withdrawing strength of the axial ligands is a primary determinant of the complex's stability and reduction rate.[4][9] Complexes with more electron-withdrawing axial ligands, such as trifluoroacetato (TFA), tend to be less stable and undergo hydrolysis more readily than those with less electron-withdrawing ligands like acetate.[9]

Environmental Factors

-

pH: The pH of the solution can influence stability, particularly for complexes with ligands susceptible to protonation, such as hydroxido or carboxylato groups.[10] The hydrolysis of Pt(IV) complexes can also be pH-dependent.[11]

-

Temperature: Ligand exchange and reduction reactions are kinetic processes, and their rates generally increase with temperature.

-

Ionic Strength & Solvent: The composition of the medium can affect reaction rates and equilibria.

Hydrolysis: An Unexpected Pathway

While Pt(IV) complexes are considered kinetically inert, this assumption is not absolute. Unexpectedly fast hydrolysis has been observed not only at the axial positions but also at the equatorial positions for some oxaliplatin and satraplatin derivatives under physiologically relevant conditions.[2][8] This discovery contradicts the traditional dogma of Pt(IV) inertness and underscores the necessity of empirical stability testing in biologically relevant media.[2]

The Pt(IV)-Sulfite Interaction: A Dichotomy of Reactivity

Sulfite (SO₃²⁻) presents a dual-reactivity profile when interacting with a Pt(IV) center: it can act as a nucleophile, leading to ligand substitution, or as a reducing agent, triggering the conversion to Pt(II). The free-radical chemistry of sulfite oxidation is well-established and suggests that redox pathways are highly probable.[12]

Pathway 1: Ligand Substitution

In this pathway, sulfite would displace one of the existing ligands (likely an axial one) to form a Pt(IV)-sulfito complex. The equilibrium for this reaction would be governed by a formation constant (Kf), a measure of the thermodynamic stability of the resulting complex.[13]

[Pt(L)₅X] + SO₃²⁻ ⇌ [Pt(L)₅(SO₃)] + X⁻

The stability of such a complex would depend on the strength of the Pt-S or Pt-O bond formed and the nature of the other five ligands.

Pathway 2: Reductive Activation

Alternatively, sulfite can act as a two-electron reducing agent, converting Pt(IV) to Pt(II). This is an irreversible redox reaction.

Pt(IV) + SO₃²⁻ + H₂O → Pt(II) + SO₄²⁻ + 2H⁺

This pathway is analogous to the reduction of Pt(IV) complexes by biological reductants like ascorbic acid or glutathione.[1][14] The kinetics of this reaction, rather than a thermodynamic equilibrium, would be the critical parameter to measure. The rate of this reduction is influenced by factors such as the electron-withdrawing power and steric hindrance of the ligands.[4]

The following diagram illustrates the competing pathways that must be investigated.

Caption: Competing reaction pathways for a Pt(IV) complex with sulfite.

Experimental Methodologies for Stability Assessment

A multi-faceted analytical approach is required to fully characterize the interaction between a Pt(IV) complex and sulfite. The goal is to distinguish between ligand substitution and reduction and to quantify the relevant thermodynamic or kinetic parameters. A variety of analytical techniques are employed to study these processes.[15]

The following diagram outlines a logical workflow for this investigation.

Caption: Experimental workflow for assessing Pt(IV)-sulfite stability.

UV-Visible (UV-Vis) Spectrophotometry

Causality: UV-Vis spectroscopy is an excellent first-line technique for monitoring the reduction of Pt(IV) to Pt(II). Pt(IV) complexes typically exhibit Ligand-to-Metal Charge Transfer (LMCT) bands that are more intense and red-shifted compared to their Pt(II) counterparts.[15] The reduction of the Pt(IV) center and subsequent loss of axial ligands leads to a decrease in the intensity of this LMCT band, providing a direct, real-time probe of the reaction kinetics.[15]

Protocol: Kinetic Analysis of Pt(IV) Reduction by Sulfite

-

Preparation: Prepare stock solutions of the Pt(IV) complex (e.g., 1 mM in a non-coordinating buffer) and sodium sulfite (e.g., 100 mM in the same buffer, prepared fresh to minimize air oxidation). The buffer system should be chosen to maintain a constant pH (e.g., phosphate buffer for pH 7.4).

-

Instrumentation: Use a temperature-controlled, diode-array or stopped-flow spectrophotometer. Set the temperature to a physiologically relevant value (e.g., 37 °C).

-

Measurement: Record the UV-Vis spectrum of the Pt(IV) complex alone (from ~250-500 nm).

-

Initiation: Initiate the reaction by adding a known excess of the sulfite solution to the Pt(IV) solution in the cuvette. The final concentrations should be accurately known.

-

Data Acquisition: Immediately begin recording spectra at regular time intervals (e.g., every 30 seconds) for a period sufficient to observe significant changes (e.g., several hours).

-

Analysis: Monitor the decrease in absorbance at the λmax of the Pt(IV) LMCT band. Plot absorbance vs. time and fit the data to an appropriate rate law (e.g., pseudo-first-order if sulfite is in large excess) to determine the observed rate constant (kobs).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR, particularly ¹⁹⁵Pt NMR, provides unambiguous information about the platinum coordination sphere. A change in ligands or oxidation state results in a significant shift in the ¹⁹⁵Pt chemical shift. Pt(IV) complexes resonate at much higher frequencies (further downfield) than Pt(II) complexes. This allows for clear differentiation between the starting material, any Pt(IV)-sulfito intermediate, and the final Pt(II) product.[16] ¹H NMR is also useful for observing changes in the organic ligands coordinated to the platinum.[17]

Protocol: Identification of Species in Solution

-

Sample Preparation: Prepare a solution of the Pt(IV) complex in a deuterated solvent (e.g., D₂O with a suitable buffer). Record a baseline ¹⁹⁵Pt and ¹H NMR spectrum.

-

Reaction: Add a stoichiometric amount or a slight excess of sodium sulfite to the NMR tube.

-

Monitoring: Acquire ¹⁹⁵Pt and ¹H NMR spectra immediately after addition and then at various time intervals (e.g., 1 hour, 6 hours, 24 hours) while maintaining a constant temperature.

-

Interpretation:

-

A new signal in the Pt(IV) region of the ¹⁹⁵Pt spectrum would suggest the formation of a new Pt(IV) species, potentially the Pt(IV)-sulfito complex (Pathway A).

-

The appearance of a signal in the Pt(II) region, coupled with the disappearance of the initial Pt(IV) signal, confirms reductive activation (Pathway B).

-

The absence of any new Pt(IV) signals and the direct conversion to Pt(II) would indicate that reduction is much faster than any observable ligand substitution.

-

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a powerful tool for separating and quantifying different species in a reaction mixture. When coupled with a suitable detector (like a diode-array detector or ICP-MS), it can track the disappearance of the parent Pt(IV) complex and the appearance of product species over time. This provides quantitative kinetic data and can help identify intermediates.[15][18]

Protocol: Quantifying Reactants and Products

-

Method Development: Develop a reverse-phase HPLC method capable of separating the parent Pt(IV) complex from its potential Pt(II) product and other degradation products. A C18 column with a water/acetonitrile mobile phase containing a suitable ion-pairing agent is a common starting point.

-

Reaction Setup: Set up the reaction as described for the UV-Vis experiment in a thermostatted vial.

-

Time-course Sampling: At specified time points, withdraw an aliquot of the reaction mixture and immediately quench the reaction (e.g., by rapid freezing or dilution into the mobile phase) to prevent further changes.

-

Analysis: Inject the quenched samples onto the HPLC system.

-

Quantification: Integrate the peak areas corresponding to the parent Pt(IV) complex and any identified products. Plot the concentration of the parent complex versus time to determine the reaction half-life (t₁/₂) and rate constant.

Data Interpretation and Quantitative Summary

Table 1: Comparative Stability of Selected Pt(IV) Complexes

| Pt(IV) Complex Type | Axial Ligands | Conditions | Half-life (t₁/₂) | Key Finding | Reference |

| Oxaliplatin Derivative | Trifluoroacetato (TFA) | pH 7, 37 °C | 6 - 800 min | Unstable; stability depends on both axial and equatorial ligands. | [9] |

| Oxaliplatin Derivative | Monochloroacetato (MCA) | pH 7, 37 °C | Stable | Significantly more stable than TFA/DCA derivatives. | [9] |

| Amine Complex | Acetato | Biologically Relevant | 91.7 min | Hydrolysis of an equatorial chloride was unexpectedly fast. | [8] |

This table illustrates that the stability of Pt(IV) complexes is highly sensitive to the nature of the ligands, with half-lives ranging from minutes to many hours.[8][9]

Conclusion and Future Outlook

The interaction of Pt(IV) prodrugs with sulfite is a critical, yet understudied, aspect of their potential metabolic fate. The prevailing chemistry of platinum and sulfite suggests that reduction to Pt(II) is a highly probable and likely dominant pathway. However, the possibility of forming transient or even moderately stable Pt(IV)-sulfito complexes cannot be discounted without empirical evidence.

The methodologies outlined in this guide—combining UV-Vis spectroscopy for kinetic screening, NMR for structural identification, and HPLC for quantitative analysis—provide a robust and self-validating workflow for elucidating these pathways. By systematically applying these techniques, researchers can determine the rate constants for reduction and the formation constants for any substitution products, thereby building a complete thermodynamic and kinetic profile. This knowledge is essential for the rational design of next-generation Pt(IV) anticancer agents, ensuring that their stability is finely tuned for optimal delivery and activation within the target tumor environment.

References

- Novohradsky, V., et al. (2015). On the stability of Pt(IV) pro-drugs with haloacetato ligands in the axial positions. PubMed.

- Chen, J., et al. (2021). On the hydrolytic stability of unsymmetric platinum(iv) anticancer prodrugs containing axial halogens. Semantic Scholar.

- Batinic, B., et al. (2025). Pt(IV) Complexes as Anticancer Drugs and Their Relationship with Oxidative Stress. PMC.

- Rookes, J. E., et al. (2023). Platinum(IV) Complexes with Tridentate, NNC-Coordinating Ligands: Synthesis, Structures, and Luminescence. PMC - PubMed Central.

- Yellapu, L., et al. (2022). Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates. PMC - NIH.

- Pokrovski, G. S., et al. (2026). Experimental Determination of PdS(cr) Solubility in Sulfide Fluids to 490°C, 1000 bar. Thermodynamic Properties of (Hydro)Sulfide Complexes of Palladium and Platinum. ResearchGate.

- Laskar, C., et al. (2025). Stability and structure of platinum sulfide complexes in hydrothermal fluids. ResearchGate.

- Englinger, B., et al. (n.d.). A Dogma in Doubt: Hydrolysis of Equatorial Ligands of PtIV Complexes under Physiological Conditions. PMC - NIH.

- Zhang, J., et al. (2017). Exploring the Hydrolytic Behavior of the Platinum(IV) Complexes with Axial Acetato Ligands. Inorganic Chemistry - ACS Publications.

- Gabano, E., et al. (2025). Investigation of the Inertness to Hydrolysis of Platinum(IV) Prodrugs. ResearchGate.

- Chylewska, A., et al. (2023). The Kinetics of the Redox Reaction of Platinum(IV) Ions with Ascorbic Acid in the Presence of Oxygen. MDPI.

- Krivoshapkina, E., et al. (n.d.). Synthesis and Characterization of New Guanine Complexes of Pt(IV) and Pd(II) by X-ray Diffraction and Hirshfeld Surface Analysis. MDPI.

- Li, Y., et al. (2024). Advances in technical strategies for monitoring the reduction of platinum(IV) complexes. RSC Publishing.

- Ivanova, Y. A., et al. (2016). The Outer-Sphere Formation of Complexes in the System of H2PtCl6−Ce(SO4)2−H2SO4 – KI in Conditions Of Electrochemical Determination of Platinum (IV). RJPBCS.

- Gwizdala, M., et al. (2025). Methods for the Determination of Platinum Group Elements in Environmental and Biological Materials: A Review. ResearchGate.

- Wang, X., & Guo, Z. (n.d.). The role of sulfur in platinum anticancer chemotherapy. PubMed.

- Wang, X., & Guo, Z. (n.d.). The Role of Sulfur in Platinum Anticancer Chemotherapy. Bentham Science Publisher.

- Naidoo, K. J., et al. (2001). Modeling Platinum Group Metal Complexes in Aqueous Solution. Inorganic Chemistry (ACS Publications).

- Neta, P., & Huie, R. E. (n.d.). Free-radical chemistry of sulfite. PMC - NIH.

- (2013). 8.2.2 Formation Constants of Metal Complexes. Chemistry LibreTexts.

- Andrade, J., et al. (2023). Synthesis, characterization, and antibacterial activities of a heteroscorpionate derivative platinum complex against methicillin-resistant Staphylococcus aureus. Frontiers.

- (n.d.). Stability constants of complexes. Wikipedia.

- Natarajan, K. A. (2019). Using Platinum Electrodes to Indicate Redox Potential. 911Metallurgist.

- Kepinski, M., et al. (n.d.). Kinetic Studies of Pt(IV) Chloride Complex Ions Reduction Reaction Using Potassium Formate. MDPI.

- Wyrwas, M., et al. (2020). Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. NIH.

- Oyanagi, K., et al. (n.d.). Alteration of drug metabolizing enzymes in sulphite oxidase deficiency. PMC.

- Aris, L., et al. (2017). Hydrolysis of cis- and transplatin: structure and reactivity of the aqua complexes in a solvent free environment. RSC Publishing.

- (2020). E4: Complex Ion Formation Constants. Chemistry LibreTexts.

- van der Meer, M. G. L., et al. (2019). Kinetics of ligand exchange in solution: a quantitative mass spectrometry approach. Radboud Repository.

- XenoTech. (2023). Role of Sulfotransferases in Drug Metabolism and Potential for Drug Drug Interactions. YouTube.

- Spencer, J. T., et al. (n.d.). Synthesis and Characterization of the Platinum Cluster Complex Pt(4)(PF(3))(8). PubMed.

- Aiello, D., et al. (n.d.). Protonation of Pt(IV) Anticancer Complexes Assayed by Vibrational Ion Spectroscopy. PMC.

- (2026). Electrochemical β-Lactam Probes for Rapid Detection of β-Lactamases. ACS Publications.

- Johnstone, T. C. (n.d.). A chemical perspective on the clinical use of platinum-based anticancer drugs. Dalton Transactions (RSC Publishing).

- Muzio, G., et al. (2022). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. PMC - NIH.

- Sommerfeld, N. S., et al. (2017). Platinum(IV) Complexes Featuring Axial Michael Acceptor Ligands - Synthesis, Characterization, and Cytotoxicity. ResearchGate.

- (n.d.). Hydrogen peroxide. Wikipedia.

Sources

- 1. Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Dogma in Doubt: Hydrolysis of Equatorial Ligands of PtIV Complexes under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pt(IV) Complexes as Anticancer Drugs and Their Relationship with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of sulfur in platinum anticancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. On the stability of Pt(IV) pro-drugs with haloacetato ligands in the axial positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protonation of Pt(IV) Anticancer Complexes Assayed by Vibrational Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rjpbcs.com [rjpbcs.com]

- 12. Free-radical chemistry of sulfite - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. Advances in technical strategies for monitoring the reduction of platinum( iv ) complexes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI00459K [pubs.rsc.org]

- 16. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Platinum(IV) Complexes with Tridentate, NNC-Coordinating Ligands: Synthesis, Structures, and Luminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Electronic Structure and Reductive Activation of Platinum(IV) Sulfite Complexes: A Mechanistic Guide

Topic: Electronic Configuration and Reductive Activation of Platinum(IV)

Executive Summary

Platinum(IV) complexes represent the frontier of "prodrug" design in chemotherapy, offering kinetic inertness that minimizes off-target toxicity compared to their Platinum(II) counterparts (e.g., Cisplatin). This guide analyzes the electronic configuration of Pt(IV)

Theoretical Framework: The Electronic State

Core Electronic Configuration

Platinum (Atomic Number 78) in its neutral state has the configuration

In the standard octahedral geometry characteristic of Pt(IV) complexes, the five degenerate

-

(lower energy):

-

(higher energy):

Crystal Field Splitting and Spin State

The oxidation state of +4 generates a high charge density on the metal center, which pulls ligands closer and results in a very large crystal field splitting energy (

-

Result: Electrons will pair in the lower energy

orbitals rather than populate the high-energy -

Configuration:

(Low Spin). -

Magnetic Property: Diamagnetic (S = 0), making these complexes NMR active and silent in EPR (Electron Paramagnetic Resonance).

Visualization of the Electronic State

Figure 1: The large

The Sulfite Interface: Coordination vs. Reduction

Ambidentate Coordination (S- vs. O-Bonding)

Sulfite (

-

Hard/Soft Acid-Base (HSAB) Theory: Pt(IV) is a "harder" acid than Pt(II) due to its higher charge. However, the

configuration still retains significant soft character. -

Thermodynamic Preference: S-bonding is generally preferred for soft metals (Pt, Pd). In Pt(IV) complexes, S-bonding is stabilized by the strong

-donor capability of the sulfur, which matches the high oxidation state of the metal. -

Kinetic Trap: While S-bonding is thermodynamically stable, O-bonded isomers can form as kinetic intermediates, particularly during the rapid oxidation of Pt(II) or the reduction processes involving sulfite.

The "Redox Switch" Mechanism

In drug development, the stability of the Pt(IV)-sulfite complex is less critical than its instability. Sulfite acts as a biological reductant (similar to Glutathione). The interaction typically follows a reductive elimination pathway:[3]

-

Attack: Sulfite nucleophilically attacks the complex (often at the axial ligand or directly at the metal center if sterically accessible).

-

Electron Transfer: Two electrons are transferred from the sulfite (oxidizing it to sulfate,

) to the Pt(IV) center. -

Elimination: The octahedral Pt(IV) center loses two axial ligands, collapsing into a square-planar Pt(II) species.

Critical Insight: This mechanism is the basis for "activation by reduction." The inert Pt(IV) prodrug travels through the bloodstream intact and is reduced to the active Pt(II) drug only upon encountering intracellular reductants like sulfite or glutathione [1, 2].

Experimental Protocols: Synthesis & Characterization

Synthesis of Model Pt(IV) Complexes

To study the electronic effects of sulfite, researchers typically synthesize Pt(IV) precursors with leaving groups that mimic prodrug scaffolds.

Protocol: Oxidation of Pt(II) Precursors

-

Starting Material: Dissolve Cisplatin or similar Pt(II) diamine in water.

-

Oxidation: Add hydrogen peroxide (

) or Chlorine gas (-

Note: This establishes the octahedral

geometry.

-

-

Sulfite Interaction: Introduce sodium sulfite (

) under controlled pH (typically pH 7.4 to mimic blood).-

Warning: High concentrations of sulfite will immediately reduce the complex. For structural studies, use stoichiometric equivalents at low temperature (4°C).

-

Characterization via Pt NMR

Pt NMR is the definitive method for distinguishing oxidation states and ligand environments due to its massive chemical shift range (~13,000 ppm) [3].[4]Data Table: Diagnostic NMR Shifts

| Species | Geometry | Electronic Config | Approx.[2][4][5] Chemical Shift ( |

| Pt(IV) Precursor | Octahedral | 0 to +1500 ppm (highly ligand dependent) | |

| Pt(II) Product | Square Planar | -1500 to -3000 ppm | |

| Sulfite Ligand | -- | -- | Monitor via |

Reference Standard:

Reduction Kinetics & Pathway Visualization

Understanding the rate at which sulfite reduces Pt(IV) is crucial for tuning the "release profile" of a prodrug.

Kinetic Monitoring Protocol

-

Setup: Stopped-flow spectrophotometry or time-resolved NMR.

-

Conditions: Pseudo-first-order conditions (excess sulfite,

). -

Observation: Monitor the decay of the Ligand-to-Metal Charge Transfer (LMCT) band in UV-Vis (typically 200-300 nm region) or the disappearance of the Pt(IV) NMR signal.

Pathway Diagram

Figure 2: The reductive activation pathway. Sulfite attacks the inert Pt(IV) complex, facilitating a 2-electron transfer that ejects axial ligands and releases the active Pt(II) drug.

References

-

Reduction of a platinum(IV) prodrug model by sulfur containing biological reductants. Chemical Communications, 2018.[6] Link

-

Reduction of some Pt(IV) complexes with biologically important sulfur-donor ligands. ResearchGate, 2013. Link

-

Platinum-195 nuclear magnetic resonance. Wikipedia / Academic Sources. Link

-

195Pt NMR Chemical Shifts of Platinum Complexes. The Hebrew University of Jerusalem. Link

Sources

- 1. quora.com [quora.com]

- 2. Understanding the Electron Configuration of Platinum: A Deep Dive - Oreate AI Blog [oreateai.com]

- 3. Reduction of some Pt(IV) complexes with biologically important sulfur-donor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Reduction of a platinum(iv) prodrug model by sulfur containing biological reductants: computational mechanistic elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the History and Discovery of Hydroxybis(sulfito)platinate(IV) Species

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and chemical properties of hydroxybis(sulfito)platinate(IV) species. Platinum(IV) complexes have garnered significant interest as potential anticancer prodrugs, and understanding the fundamental chemistry of various ligand combinations is paramount for rational drug design. This document delves into the historical context of platinum coordination chemistry, tracing the path to the synthesis and characterization of these specific sulfito-containing complexes. Key synthetic methodologies are detailed, along with an analysis of the structural and reactive properties of the hydroxybis(sulfito)platinate(IV) anion. This guide serves as a foundational resource for researchers in inorganic chemistry, medicinal chemistry, and drug development, offering insights into the causality behind experimental choices and providing a framework for future investigations into this class of platinum compounds.

Introduction: The Emergence of Platinum(IV) Complexes in Medicinal Chemistry

The field of medicinal inorganic chemistry was revolutionized by the serendipitous discovery of the anticancer activity of cisplatin (cis-[PtCl₂(NH₃)₂]) in the 1960s.[1] This square planar platinum(II) complex demonstrated remarkable efficacy against various cancers, particularly testicular and ovarian cancers.[2] However, the clinical success of cisplatin has been tempered by its significant side effects and the development of drug resistance.[2] These challenges spurred the exploration of alternative platinum-based drugs with improved therapeutic profiles.

Platinum(IV) complexes emerged as a promising strategy to overcome the limitations of their platinum(II) counterparts. These octahedral d⁶ complexes are kinetically more inert than the square planar d⁴ platinum(II) compounds, a property that can reduce off-target reactions and associated toxicities. The prevailing paradigm for the anticancer activity of platinum(IV) complexes is that they act as prodrugs.[3] It is hypothesized that upon entering the reductive intracellular environment of cancer cells, the platinum(IV) center is reduced to the bioactive platinum(II) species, which can then bind to DNA and induce apoptosis.[3][4] This reduction process also releases the two axial ligands, offering a versatile platform for tuning the physicochemical properties of the complex, such as solubility, stability, and cellular uptake.

Historical Context: From Early Platinum Chemistry to the Recognition of Sulfito Complexes

The study of platinum and its compounds dates back to the 18th century, with early investigations focusing on its unique physical properties and reactivity with aqua regia.[4] The foundational principles of coordination chemistry, established by Alfred Werner in the late 19th and early 20th centuries, provided the theoretical framework to understand the structure and bonding in metal complexes, including those of platinum.[5] Werner's work on platinum-ammine complexes was instrumental in validating his coordination theory.[5]

While the early history of platinum chemistry is rich with the synthesis of chloro, ammine, and aqua complexes, the investigation of sulfite as a ligand for platinum appears later in the chemical literature. The interaction of platinum salts with sulfites was likely observed in various contexts, given the common use of sulfur-based reagents in inorganic synthesis. However, the deliberate synthesis and characterization of well-defined platinum-sulfito complexes required a more systematic approach.

A significant development in the specific synthesis of a complex containing the hydroxybis(sulfito)platinate(IV) moiety is detailed in a 1976 patent. This patent describes a method to produce a "complex platinum sulfite acid" with the empirical formula H₃Pt(SO₃)₂OH. This compound is the protonated form of the [Pt(SO₃)₂(OH)]³⁻ anion. The described synthesis involves the reaction of sodium chloroplatinate with sodium bisulfite, followed by ion exchange to yield the acidic form. This patent provides a concrete method for the preparation of a specific hydroxybis(sulfito)platinate(IV) species and represents a key milestone in the documented history of these compounds.

The work of earlier chemists, such as M. Vèzes, in the late 19th and early 20th centuries, likely laid the groundwork for understanding the reactions of platinum salts with sulfites, although specific, readily available English translations of these works are scarce. The broader development of coordination chemistry throughout the 20th century provided the analytical tools necessary to definitively characterize such complexes.

Synthesis and Characterization of Hydroxybis(sulfito)platinate(IV) Species

The synthesis of hydroxybis(sulfito)platinate(IV) species generally involves the reaction of a platinum(IV) precursor, such as hexachloroplatinic acid or its salts, with a source of sulfite ions under controlled conditions. The formation of the hydroxy ligand can occur through the hydrolysis of the platinum(IV) aqua-chloro species in the reaction medium.

General Synthetic Pathway

The following diagram illustrates a generalized synthetic pathway for the formation of the hydroxybis(sulfito)platinate(IV) anion, based on the principles of platinum coordination chemistry and the methods described in the literature.

Caption: Generalized reaction pathway for the synthesis of hydroxybis(sulfito)platinate(IV).

Experimental Protocol: Preparation of a Hydroxybis(sulfito)platinate(IV) Solution

The following protocol is adapted from the principles outlined in the historical patent literature and general inorganic synthesis techniques.

Objective: To prepare a solution containing the hydroxybis(sulfito)platinate(IV) anion.

Materials:

-

Sodium hexachloroplatinate(IV) hexahydrate (Na₂[PtCl₆]·6H₂O)

-

Sodium bisulfite (NaHSO₃)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Strong hydrogen-form cation exchange resin

-

pH meter

-

Stir plate and stir bar

-

Filtration apparatus

Procedure:

-

Preparation of the Starting Solution:

-

Dissolve a known quantity of sodium hexachloroplatinate(IV) hexahydrate in deionized water to create a solution of known concentration.

-

Neutralize the solution to approximately pH 7 using a dilute solution of sodium carbonate.

-

-

Formation of the Sulfito Complex:

-

Slowly add a solution of sodium bisulfite to the stirring platinum solution.

-

Monitor the pH of the solution. The addition of sodium bisulfite will cause the pH to drop. Continue addition until the pH reaches approximately 4.

-

The color of the solution should change from the characteristic yellow-orange of hexachloroplatinate(IV) to a paler, potentially colorless solution, indicating the formation of the sulfito complex.

-

-

Precipitation of the Sodium Salt (Optional Intermediate Step):

-

To isolate a sodium salt intermediate, slowly add a solution of sodium carbonate to the reaction mixture to raise the pH back to approximately 7.

-

A white precipitate of a complex sodium platinum sulfite salt is expected to form.

-

The precipitate can be collected by filtration and washed with cold deionized water.

-

-

Generation of the Acidic Form (Hydroxybis(sulfito)platinic(IV) Acid):

-

If the sodium salt was precipitated, it can be re-dissolved or slurried in deionized water.

-

Pass the solution of the sodium platinum sulfite complex through a column packed with a strong hydrogen-form cation exchange resin.

-

This process exchanges the sodium ions for protons, generating the acidic form of the complex, H₃[Pt(SO₃)₂(OH)].

-

Monitor the pH of the eluate to ensure complete ion exchange.

-

-

Characterization:

-

The resulting solution contains the hydroxybis(sulfito)platinate(IV) species. Further characterization can be performed using techniques such as:

-

UV-Vis Spectroscopy: To observe the electronic transitions characteristic of the complex.

-

Infrared (IR) Spectroscopy: To identify the vibrational modes of the sulfite and hydroxide ligands.

-

¹⁹⁵Pt NMR Spectroscopy: To determine the chemical environment of the platinum nucleus.

-

Elemental Analysis: To confirm the elemental composition of the isolated solid salts.

-

-

Causality in Experimental Choices:

-

pH Control: The careful control of pH is crucial throughout the synthesis. The initial neutralization ensures that the starting material is in a defined state. The acidification with bisulfite promotes the formation of the sulfito complex, while the subsequent addition of carbonate can be used to precipitate the sodium salt.

-

Ion Exchange: The use of a cation exchange resin is a classic and effective method for converting a salt of a complex anion into its corresponding acid without introducing other contaminating ions.

-

Temperature: While not explicitly detailed in all historical accounts, performing the initial reactions at or below room temperature is generally advisable to minimize potential side reactions or decomposition of the sulfito ligands.

Physicochemical Properties

The properties of hydroxybis(sulfito)platinate(IV) species are influenced by the coordination of both hydroxide and sulfite ligands to the platinum(IV) center.

| Property | Description |

| Coordination Geometry | Octahedral |

| Platinum Oxidation State | +4 |

| Ligands | Two sulfito (SO₃²⁻) ligands and one or more hydroxo (OH⁻) and aqua (H₂O) ligands, depending on the specific complex and pH. |

| Charge | The overall charge of the complex anion is typically negative, for example, [Pt(SO₃)₂(OH)]³⁻. |

| Stability | The stability of the complex in solution is pH-dependent. In acidic solutions, the protonated form, H₃[Pt(SO₃)₂(OH)], can exist. In strongly alkaline solutions, further hydrolysis and changes to the coordination sphere may occur. |

| Reactivity | The complex can undergo ligand exchange reactions. The sulfite ligands, being good nucleophiles, can be displaced by other ligands. The platinum(IV) center is also susceptible to reduction to platinum(II) under appropriate conditions. |

Role in Drug Development and Future Perspectives

While hydroxybis(sulfito)platinate(IV) itself is not a clinical anticancer drug, the study of its chemistry provides valuable insights for the design of novel platinum(IV) prodrugs. The inclusion of less common ligands, such as sulfite, can significantly alter the electronic and steric properties of the complex, thereby influencing its stability, reduction potential, and biological activity.

The following logical diagram illustrates the potential role of such fundamental research in the drug development pipeline.

Caption: The role of fundamental research on novel platinum(IV) complexes in the drug development pipeline.

Future research in this area could focus on:

-

Synthesis of Mixed-Ligand Complexes: Incorporating sulfite ligands along with other biologically active axial ligands to create multifunctional platinum(IV) prodrugs.

-

Mechanistic Studies: Investigating the reduction mechanism of sulfito-containing platinum(IV) complexes and identifying the released platinum(II) species.

-

Biological Evaluation: Screening novel hydroxybis(sulfito)platinate(IV) derivatives and related compounds for their anticancer activity in various cell lines.

By building upon the historical foundations and applying modern synthetic and analytical techniques, the exploration of less conventional platinum(IV) complexes, such as the hydroxybis(sulfito)platinate(IV) species, may lead to the development of the next generation of platinum-based anticancer therapeutics.

References

- Heck, R. M., & Veltri, R. D. (1976). U.S. Patent No. 3,992,512. Washington, DC: U.S.

- Housecroft, C. E., & Sharpe, A. G. (2018). Inorganic Chemistry (5th ed.). Pearson.

- Kauffman, G. B. (1974). Alfred Werner's coordination theory.

- Lewis, W. (1763). Commercium Philosophico-Technicum; or, The Philosophical Commerce of Arts. London.

- Wexselblatt, E., & Gibson, D. (2012). What do we know about the reduction of Pt(IV) prodrugs?. Journal of Inorganic Biochemistry, 117, 220-229.

- Johnstone, T. C., Suntharalingam, K., & Lippard, S. J. (2016). The next generation of platinum drugs: targeted Pt(II) agents, nanoparticle delivery, and Pt(IV) prodrugs. Chemical reviews, 116(5), 3436-3486.

- Rosenberg, B., Van Camp, L., & Krigas, T. (1965). Inhibition of cell division in Escherichia coli by electrolysis products from a platinum electrode.

- Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364-378.

- Alderden, R. A., Hall, M. D., & Hambley, T. W. (2006). The discovery and development of cisplatin.

- Vèzes, M. (1897). Sur les sulfites de platine. Comptes rendus de l'Académie des sciences, 125, 809-811.

Sources

- 1. Platinum Coordination Complexes - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. alliedacademies.org [alliedacademies.org]

- 3. Degradation study of δ-hexachlorocyclohexane by iron sulfide nanoparticles: Elucidation of reaction pathway using compound specific isotope analysis and pH variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What’s in a Name?—A Short History of Coordination Chemistry from Then to Now | MDPI [mdpi.com]

- 5. US3992512A - Finely particulated colloidal platinum compound and sol for producing the same, and method of preparation - Google Patents [patents.google.com]

Solubility & Stability Profile: Platinum(IV) Disulfite Complexes

Technical Guide for High-Purity Applications

Executive Summary & Compound Identity

Common Names: Platinum Sulfite Acid (PSA), Platinum(IV) Disulfite, Dihydrogen disulfitoplatinate(IV)

CAS Registry Number: 61420-92-6 (Acid Solution)

Chemical Formula:

Core Insight:

"Platinum(4+) disulfite" is rarely isolated as a discrete anhydrous salt due to the high redox potential difference between the oxidizing Pt(IV) center and the reducing sulfite (

Researchers must treat this compound not as a simple salt, but as a metastable coordination system where solubility is intrinsically linked to pH and oxidative stability.

Solubility Data in Polar Solvents

The solubility of Platinum(IV) disulfite is driven by the formation of hydrophilic sulfito-complex anions. The following data synthesizes industrial application notes with coordination chemistry principles.

Quantitative Solubility Estimates

Note: Values refer to the stability-limited solubility of the complex acid form at 25°C.

| Solvent | Solubility Rating | Estimated Limit | Kinetic Stability (Redox) |

| Water (pH < 2) | Highly Soluble | > 250 g/L (as Pt) | High (Stabilized by acid) |

| Water (pH > 7) | Soluble | > 100 g/L | Low (Rapid hydrolysis/reduction) |

| DMSO | Soluble | ~50–80 g/L | Moderate (Risk of S-oxidation) |

| DMF | Soluble | ~30–50 g/L | Low (Thermal reduction risk) |

| Ethanol/Methanol | Soluble | Miscible | Very Low (Rapid reduction to Pt(0)) |

| Acetone | Sparingly Soluble | < 10 g/L | N/A |

Mechanistic Solvation Behavior

-

Aqueous Media: In water, the compound exists as an equilibrium of anionic species, primarily

and -

DMSO/DMF: These solvents coordinate strongly to Pt(IV), potentially displacing water ligands. However, DMSO can act as an oxygen donor, accelerating the oxidation of sulfite to sulfate, destabilizing the complex.

Stability & Degradation Pathways

The primary challenge in handling Pt(IV) sulfites is Redox Incompatibility . Pt(IV) is a strong oxidant (

Degradation Workflow (DOT Visualization)

The following diagram illustrates the competing pathways between stable solvation and redox degradation.

Figure 1: Stability and degradation logic of Platinum(IV) sulfito-complexes in varying environments.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution

Objective: Create a standardized 10 mM Pt(IV) Disulfite solution for solubility testing.

Reagents:

-

Chloroplatinic Acid (

) -

Sodium Sulfite (

) or Sulfur Dioxide ( -

Sulfuric Acid (

, trace)

Methodology:

-

Dissolution: Dissolve 1.0 g of

in 50 mL of deionized water. -

Ligand Exchange: Slowly introduce

gas or add saturated-

Critical Step: Maintain temperature < 5°C to prevent reduction to Pt(II).

-

-

Acidification: Adjust pH to < 1.5 using

. This protonates the sulfite ligands, forming the stable acid complex -

Filtration: Filter through a 0.2 µm PTFE membrane to remove any reduced Pt(0) colloids.

Protocol B: Gravimetric Solubility Determination

Objective: Verify solubility limits in non-aqueous polar solvents (e.g., DMSO).

-

Evaporation: Take 10 mL of the aqueous stock (Protocol A). Evaporate water under vacuum (Rotavap) at room temperature (do not heat).

-

Residue Handling: The resulting yellow/orange paste is the hydrated acid. Do not dry to anhydrous powder as it will decompose.

-

Solvent Addition: Add anhydrous DMSO in 0.5 mL increments to the residue.

-

Sonication: Sonicate for 30-second bursts.

-

Endpoint: Clear solution indicates solubility. Turbidity or black precipitate indicates decomposition.

References

-

American Elements. (n.d.). Platinum Sulfite Acid Solution (CAS 61420-92-6) Product Specifications. Retrieved from [Link][2]

-

E-FORU Chemical. (n.d.). Technical Data: Platinum Sulfite Acid Solution. Retrieved from [Link]

-

MDPI. (2023). The Kinetics of the Redox Reaction of Platinum(IV) Ions with Ascorbic Acid. (Contextual reference on Pt(IV) reduction kinetics). Retrieved from [Link]

Sources

Platinum(IV) Sulfur-Oxygen Coordination Compounds: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the synthesis, characterization, and application of Platinum(IV) coordination compounds featuring sulfur and oxygen donor ligands. As the landscape of cancer therapy evolves, the strategic design of novel platinum-based drugs is paramount to overcoming the challenges of resistance and toxicity associated with traditional Platinum(II) chemotherapeutics. This document serves as a technical resource, offering field-proven insights and detailed methodologies for researchers engaged in the development of next-generation platinum anticancer agents.

The Rationale for Platinum(IV) Complexes with Sulfur-Oxygen Ligands

Platinum-based drugs, such as cisplatin, carboplatin, and oxaliplatin, are mainstays in cancer treatment.[1] Their mechanism of action primarily involves the formation of DNA adducts, which triggers apoptosis in rapidly dividing cancer cells.[1] However, their clinical utility is often hampered by severe side effects and the development of drug resistance.[1] Platinum(IV) complexes have emerged as a promising strategy to mitigate these limitations.[2] The higher oxidation state renders the Pt(IV) center more inert, reducing off-target reactions and systemic toxicity.[3] These complexes are considered prodrugs that are activated within the tumor microenvironment through reduction to the cytotoxic Pt(II) species.[4][5]

The incorporation of sulfur- and oxygen-containing ligands into the Pt(IV) coordination sphere offers several advantages:

-

Modulation of Physicochemical Properties: The nature of the S- and O-donor ligands can be systematically varied to fine-tune the lipophilicity, stability, and reduction potential of the complex, thereby influencing its pharmacokinetic and pharmacodynamic profile.

-

Targeted Delivery and Bioactivity: Ligands can be chosen for their own intrinsic biological activity, leading to a synergistic anticancer effect upon release. For instance, the use of non-steroidal anti-inflammatory drugs (NSAIDs) as ligands can help to mitigate inflammation, which is often associated with tumorigenesis.[2]

-

Overcoming Resistance: The unique structural features of these Pt(IV) complexes may allow them to circumvent the resistance mechanisms that render Pt(II) drugs ineffective.

This guide will delve into the key aspects of the chemistry and biology of these promising compounds.

Synthetic Strategies for Platinum(IV) Sulfur-Oxygen Complexes

The synthesis of Platinum(IV) sulfur-oxygen coordination compounds typically involves a multi-step process, starting from a suitable Platinum(II) precursor. The general synthetic workflow can be visualized as follows:

Caption: General synthetic workflow for Pt(IV) S-O complexes.

Preparation of Platinum(II) Precursors

The most common starting material for the synthesis of platinum complexes is potassium tetrachloroplatinate(II), K₂[PtCl₄].[6] The first step involves the synthesis of a suitable Pt(II) complex containing sulfur and/or oxygen donor ligands in the equatorial plane.

A widely used class of sulfur-containing ligands are sulfoxides, such as dimethyl sulfoxide (DMSO). The synthesis of cis-[PtCl₂(DMSO)₂] is a foundational procedure.[6]

Experimental Protocol: Synthesis of cis-[PtCl₂(DMSO)₂]

-

Dissolve K₂[PtCl₄] in a minimal amount of deionized water.

-

Add a stoichiometric amount of dimethyl sulfoxide (DMSO) to the aqueous solution.

-

Stir the reaction mixture at room temperature for several hours.

-

A yellow precipitate of cis-[PtCl₂(DMSO)₂] will form.

-

Collect the precipitate by filtration, wash with cold water and diethyl ether, and dry under vacuum.

The reaction of K₂[PtCl₄] with bidentate N,N'-ligands in an aqueous medium is another common route to obtain Pt(II) precursors.[7] The pH of the reaction mixture is a critical parameter to control, as a pH above 7 can lead to the decomposition of the platinum complex.[7]

Oxidation of Platinum(II) to Platinum(IV)

The conversion of the Pt(II) precursor to the final Pt(IV) complex is achieved through oxidative addition. This reaction involves the addition of an oxidizing agent across the platinum center, leading to an increase in the oxidation state from +2 to +4 and the introduction of two new axial ligands.

Common oxidizing agents include:

-

Hydrogen peroxide (H₂O₂): This is a clean and efficient oxidizing agent that typically introduces two axial hydroxo ligands.

-

Halogens (Cl₂, Br₂, I₂): These reagents lead to the formation of dihalogenido Pt(IV) complexes.[2]

-

Peroxy acids (e.g., m-CPBA): These can be used to introduce other functional groups in the axial positions.

The choice of oxidizing agent and reaction conditions will determine the nature of the axial ligands in the resulting Pt(IV) complex.

Experimental Protocol: General Procedure for the Oxidation of a Pt(II) Precursor

-

Suspend the Pt(II) precursor in a suitable solvent (e.g., acetone, water).

-

Add the oxidizing agent dropwise to the suspension with vigorous stirring.

-

Continue stirring at room temperature or elevated temperature, depending on the reactivity of the precursor, until the reaction is complete (monitoring by TLC or NMR is recommended).

-

The Pt(IV) product may precipitate from the reaction mixture or require purification by column chromatography or recrystallization.

The synthesis of Pt(IV) complexes with tridentate NNC-coordinating ligands has also been reported, expanding the structural diversity of these compounds.[2]

Structural Analysis and Characterization

A thorough characterization of newly synthesized Platinum(IV) sulfur-oxygen coordination compounds is essential to establish their structure, purity, and stability. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of platinum complexes in solution.

-

¹H and ¹³C NMR: These techniques provide information about the organic ligands coordinated to the platinum center. Deshielding of proton signals upon oxidation from Pt(II) to Pt(IV) is a common observation.[2]

-

¹⁹⁵Pt NMR: Platinum has a spin-1/2 nucleus, ¹⁹⁵Pt, with a natural abundance of 33.8%, making it amenable to NMR studies.[3][8] ¹⁹⁵Pt NMR offers a very wide chemical shift range, making it highly sensitive to the coordination environment of the platinum atom.[3][9] The chemical shift can provide valuable information about the oxidation state of the platinum, the nature of the donor atoms, and the geometry of the complex.[8][10] The presence of ¹⁹⁵Pt satellites in the ¹H NMR spectra of ligands directly coordinated to the platinum center can confirm the coordination.[2]

| Technique | Information Obtained | Typical Observations for Pt(IV) S-O Complexes |

| ¹H NMR | Structure and environment of protons in the ligands. | Downfield shift of ligand protons upon oxidation from Pt(II) to Pt(IV).[2] |

| ¹³C NMR | Carbon framework of the organic ligands. | |

| ¹⁹⁵Pt NMR | Oxidation state and coordination environment of the platinum center. | Wide chemical shift range, sensitive to ligand changes.[3][8] |

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the solid-state structure of a coordination compound.[11][12] It allows for the precise determination of bond lengths, bond angles, and the overall coordination geometry around the platinum(IV) center. Pt(IV) complexes typically adopt a pseudo-octahedral geometry.[2] The analysis of crystal structures can reveal important details about intermolecular interactions, such as hydrogen bonding, which can influence the packing of the molecules in the solid state and their physical properties.

Other Characterization Techniques

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the complex and confirm its elemental composition.[13]

-

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, which is used to verify its empirical formula.[13]

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are useful for identifying the characteristic stretching frequencies of functional groups in the ligands, such as S=O, C=O, and N-H bonds.

The Role of Pt(IV) Sulfur-Oxygen Complexes in Drug Development

The primary application of Platinum(IV) sulfur-oxygen coordination compounds is in the development of novel anticancer agents with improved therapeutic profiles.

The Prodrug Concept and Reductive Activation

As mentioned earlier, Pt(IV) complexes act as prodrugs that are activated by reduction to the corresponding Pt(II) species.[4][5] This reduction is thought to occur preferentially in the hypoxic and reductive environment of solid tumors. The activation process can be summarized as follows:

Caption: Reductive activation of a Pt(IV) prodrug in a cancer cell.

Biological reductants such as glutathione (GSH) and ascorbic acid are believed to be responsible for the reduction of Pt(IV) complexes in vivo.[5][14][15] The mechanism of reduction can proceed through either an inner-sphere or an outer-sphere electron transfer pathway.[5][15] The nature of the axial ligands and the carrier ligands in the equatorial plane can influence the reduction potential of the complex and the products of the reduction reaction.[15]

The interaction of platinum complexes with endogenous sulfur-containing molecules is a critical factor in their pharmacology.[16] While these interactions can lead to the deactivation of Pt(II) drugs, they are essential for the activation of Pt(IV) prodrugs.[16][17]

Cytotoxicity and Anticancer Activity

The anticancer activity of Pt(IV) sulfur-oxygen complexes is typically evaluated in vitro against a panel of human cancer cell lines. These studies have shown that the cytotoxicity of these complexes can be comparable to or even exceed that of cisplatin, particularly in cisplatin-resistant cell lines.[13] The ability to overcome cisplatin resistance is a significant advantage of these novel Pt(IV) compounds.

The choice of the sulfur- and oxygen-containing ligands can have a profound impact on the biological activity of the complex. For example, the incorporation of biologically active ligands, such as N-acetylcysteine, can lead to complexes with enhanced cytotoxicity.[13]

Future Perspectives

The field of Platinum(IV) sulfur-oxygen coordination compounds is a vibrant area of research with significant potential for the development of new and improved anticancer drugs. Future research efforts are likely to focus on:

-

Rational Design: The use of computational methods, such as density functional theory (DFT), to predict the properties of new complexes and guide their synthesis.[18]

-

Targeted Drug Delivery: The development of Pt(IV) complexes that can be specifically delivered to cancer cells, for example, by conjugation to targeting moieties or encapsulation in nanoparticles.

-

Multifunctional Complexes: The design of Pt(IV) complexes that can exert multiple mechanisms of action, such as DNA damage and the inhibition of other key cellular processes.

-

Combination Therapy: The investigation of the synergistic effects of Pt(IV) sulfur-oxygen complexes with other anticancer agents or treatment modalities.

By continuing to explore the rich coordination chemistry of platinum and leveraging a deeper understanding of the biology of cancer, researchers are well-positioned to develop the next generation of platinum-based therapies that are more effective and less toxic than the currently available drugs.

References

-

Dalton Transactions. (n.d.). Synthesis and characterization of thiocarbonato-linked platinum(iv) complexes. RSC Publishing. [Link]

-

Inorganic Chemistry. (2014). Synthesis, Characterization, and Cytotoxicity of Platinum(IV) Carbamate Complexes. ACS Publications. [Link]

-

Platinum(IV) Complexes with Tridentate, NNC-Coordinating Ligands: Synthesis, Structures, and Luminescence. (2023). PMC. [Link]

-

(195Pt) Platinum NMR. (n.d.). University of Ottawa. [Link]

-

Platinum(IV) DMSO Complexes: Synthesis, Isomerization, and Agostic Intermediates. (2018). ResearchGate. [Link]

-

Scheme 1. Synthesis of the platinum(IV) complexes 1-4. (n.d.). ResearchGate. [Link]

-

Synthesis, Structure, and Photophysical Properties of Platinum Compounds with Thiophene-Derived Cyclohexyl Diimine Ligands. (2021). PMC. [Link]

-

Advances in technical strategies for monitoring the reduction of platinum(iv) complexes. (2024). Inorganic Chemistry Frontiers. [Link]

-

Synthesis and Characterization of New Guanine Complexes of Pt(IV) and Pd(II) by X-ray Diffraction and Hirshfeld Surface Analysis. (2022). MDPI. [Link]

-

Synthetic Methods for the Preparation of Platinum Anticancer Complexes. (2011). PMC. [Link]

-

Platinum(IV) DMSO Complexes: Synthesis, Isomerization, and Agostic Intermediates. (2018). ACS Publications. [Link]

-

Platinum(II/IV) complexes with N-substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro activity. (2015). RSC Publishing. [Link]

-

Reduction of a platinum(iv) prodrug model by sulfur containing biological reductants: computational mechanistic elucidation. (2017). Chemical Communications. [Link]

-

Synthesis, characterization and reactivity of carbohydrate platinum(IV) complexes with thioglycoside ligands. (2012). ResearchGate. [Link]

-

Platinum(IV)-Gold(I) Agents with Promising Anticancer Activity. Selected Studies in 2D and 3D Triple Negative Breast Cancer Models. (2022). NIH. [Link]

-

195-Platinum Nuclear Magnetic Resonance Spectroscopy. (2015). Johnson Matthey Technology Review. [Link]

-

Synthesis, Spectroscopic Characterization, Crystal Structure, and DNA Docking Studies of A New Trans-Platinum Saccharinate Compl. (2024). DergiPark. [Link]

-

Investigations of the Kinetics and Mechanism of Reduction of a Carboplatin Pt(IV) Prodrug by the Major Small-Molecule Reductants in Human Plasma. (2019). PubMed Central. [Link]

-

Platinum Coordination Complexes. (2020). PubMed. [Link]

-

Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes. (2020). MDPI. [Link]

-

The sulfonate group as a ligand: a fine balance between hydrogen bonding and metal ion coordination in uranyl ion complexes. (2016). Dalton Transactions. [Link]

-

Advances in technical strategies for monitoring the reduction of platinum(IV) complexes. (2024). Inorganic Chemistry Frontiers. [Link]

-

195Pt NMR--theory and application. (2007). PubMed. [Link]

-

Cooperative Sulfur Transformations at a Dinickel Site: A Metal Bridging Sulfur Radical and Its H-Atom Abstraction Thermochemistry. (2021). Journal of the American Chemical Society. [Link]

-

Platinum-195 nuclear magnetic resonance. (n.d.). Wikipedia. [Link]

-

Synthesis of cis- and trans- Diamminedichloroplatinum(II). (n.d.). MSU chemistry. [Link]

-

Dependence of the reduction products of platinum(IV) prodrugs upon the configuration of the substrate, bulk of the carrier ligands, and nature of the reducing agent. (2012). PubMed. [Link]

-

Synthesis, characterization and application of oxovanadium(iv) complexes with [NNO] donor ligands: X-ray structures of their corresponding dioxovanadium(v) complexes. (2020). RSC Publishing. [Link]

-

What's in the Pt chemical shift of 'simple' platinum complexes? Unique 'fingerprinting' of Pt(IV) using isotope induce. (n.d.). Stellenbosch University. [Link]

-

Ligand-Based Redox Chemistry and Anti-Kasha Fluorescence in Silver(I) Tripyrrindione Radical. (2021). American Chemical Society. [Link]

Sources

- 1. Platinum Coordination Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platinum(IV) Complexes with Tridentate, NNC-Coordinating Ligands: Synthesis, Structures, and Luminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (195Pt) Platinum NMR [chem.ch.huji.ac.il]

- 4. Advances in technical strategies for monitoring the reduction of platinum(iv) complexes - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Advances in technical strategies for monitoring the reduction of platinum( iv ) complexes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI00459K [pubs.rsc.org]

- 6. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Platinum( ii / iv ) complexes with N -substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro act ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03041A [pubs.rsc.org]

- 8. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 9. uni-muenster.de [uni-muenster.de]

- 10. 195Pt NMR--theory and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Synthesis and characterization of thiocarbonato-linked platinum(iv) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. Investigations of the Kinetics and Mechanism of Reduction of a Carboplatin Pt(IV) Prodrug by the Major Small-Molecule Reductants in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dependence of the reduction products of platinum(IV) prodrugs upon the configuration of the substrate, bulk of the carrier ligands, and nature of the reducing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Reduction of a platinum(iv) prodrug model by sulfur containing biological reductants: computational mechanistic elucidation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of Platinum(IV) Sulfate Compounds from Chloroplatinic Acid Precursors

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of Platinum(IV) Sulfate in Modern Research

Platinum-based compounds have long been a cornerstone of catalysis and chemotherapy. While platinum(II) complexes, such as cisplatin, are renowned for their therapeutic efficacy, the exploration of platinum(IV) prodrugs and other platinum complexes is a burgeoning field of research. Platinum(IV) sulfate, in its various hydrated and complex forms, represents a class of compounds with significant potential. The sulfate ligands can influence the compound's solubility, stability, and reactivity, making it a target of interest for applications ranging from the development of novel catalytic materials to the design of next-generation anticancer agents.

This document provides a detailed guide to the synthesis of a platinum(IV) sulfate compound, conceptually represented by the elemental formula H₄O₇PtS₂, from the common and commercially available precursor, chloroplatinic acid (H₂PtCl₆). While the formula H₄O₇PtS₂ is not standard, it likely refers to a hydrated form of platinum bis(sulfate), such as Pt(SO₄)₂·H₂O or a related complex. This guide will focus on the synthesis of such platinum(IV) sulfate species, elucidating the chemical principles, providing a detailed experimental protocol, and outlining methods for characterization.

Part 1: Mechanistic Insights and Synthesis Strategy

The conversion of chloroplatinic acid to a platinum(IV) sulfate complex involves the displacement of chloride ligands by sulfate or bisulfate ions. This ligand exchange reaction is typically performed in a strongly acidic medium to facilitate the removal of chloride and promote the coordination of sulfate.

The Precursor: Chloroplatinic Acid (H₂PtCl₆)

Chloroplatinic acid is a readily available and highly soluble source of platinum in the +4 oxidation state. Its hexachloro platinate ([PtCl₆]²⁻) anion is relatively stable but susceptible to ligand substitution reactions under appropriate conditions.

The Reagent: Sulfuric Acid (H₂SO₄)

Concentrated sulfuric acid serves a dual role in this synthesis. Firstly, it is the source of the sulfate ligands that will coordinate with the platinum center. Secondly, its high boiling point and dehydrating properties help to drive the reaction forward by removing water and hydrogen chloride gas (HCl) that are formed during the ligand exchange process.

The Reaction Pathway

The overall reaction can be conceptualized as the substitution of the six chloride ligands in [PtCl₆]²⁻ with sulfate and/or water molecules. The exact stoichiometry and coordination environment of the final product can vary depending on the reaction conditions, including temperature, reaction time, and the concentration of sulfuric acid.

A plausible reaction scheme leading to a platinum(IV) bis(sulfate) species is:

H₂PtCl₆ + 2H₂SO₄ → Pt(SO₄)₂ + 6HCl

The platinum(IV) sulfate formed is often hygroscopic and can readily form hydrated species. The target compound, represented as H₄O₇PtS₂, could correspond to a structure like platinum(IV) bis(sulfate) monohydrate with an additional molecule of water associated, or a more complex hydroxo/aqua-sulfato platinum species.

Part 2: Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of a platinum(IV) sulfate compound from chloroplatinic acid.

Materials and Equipment

| Reagent/Material | Grade | Supplier (Example) | Notes |

| Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O) | ACS reagent, ≥37.50% Pt basis | Sigma-Aldrich, Alfa Aesar | Highly hygroscopic, handle in a dry atmosphere. |

| Sulfuric acid (H₂SO₄) | 95-98%, ACS reagent | Fisher Scientific, VWR | Extremely corrosive, handle with extreme care. |

| Deionized water (18.2 MΩ·cm) | Millipore or equivalent | ||

| Isopropanol | ACS reagent | For washing the final product. | |

| Round-bottom flask (100 mL) | With appropriate ground glass joints. | ||

| Reflux condenser | |||

| Heating mantle with magnetic stirrer | |||

| Schlenk line or glove box | For handling air and moisture-sensitive materials. | ||

| Glass frit filter funnel (medium porosity) | |||

| Vacuum filtration apparatus |

Synthesis Workflow

Caption: Workflow for the synthesis and characterization of platinum(IV) sulfate.

Step-by-Step Procedure

CAUTION: This procedure involves corrosive and hazardous materials. All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

-

Reagent Preparation: In a clean, dry 100 mL round-bottom flask, carefully add 1.0 g of chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O).

-

Reaction Setup: To the flask containing the chloroplatinic acid, slowly and carefully add 20 mL of concentrated (95-98%) sulfuric acid while stirring gently with a magnetic stir bar. The addition of sulfuric acid is exothermic and will generate HCl gas. Ensure the addition is done in a fume hood.

-

Reflux and Reaction: Attach a reflux condenser to the round-bottom flask. Heat the reaction mixture to 250-300°C using a heating mantle and maintain this temperature for 4-6 hours. The solution will change color, and the evolution of HCl gas should be observed. The high temperature is crucial for driving the ligand exchange reaction to completion.

-